2,3-Dihydroxy-4-nitrobenzoic acid
Overview
Description
2,3-Dihydroxy-4-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids. It is characterized by the presence of two hydroxyl groups and one nitro group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxy-4-nitrobenzoic acid typically involves the nitration of α-resorcylic acid (3,5-dihydroxybenzoic acid). The nitration process is carried out using nitric acid in an organic solvent such as ethyl acetate. The reaction mixture is gradually heated to room temperature and stirred for an extended period to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in acidic conditions or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or sulfonic acids in the presence of catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,3-dihydroxy-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dihydroxy-4-nitrobenzoic acid has diverse applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-4-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 3,5-Dihydroxy-2-nitrobenzoic acid
- 3,5-Dihydroxy-4-nitrobenzoic acid
Comparison: 2,3-Dihydroxy-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research .
Properties
IUPAC Name |
2,3-dihydroxy-4-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOPFNISLLNGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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